![molecular formula C12H12FI B2625880 1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287301-12-4](/img/structure/B2625880.png)
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science . The presence of fluorine and iodine atoms in the compound further enhances its chemical properties, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Analyse Des Réactions Chimiques
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: The fluorophenyl group allows for further functionalization through coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Applications De Recherche Scientifique
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere for para-substituted benzene rings, enhancing the solubility, membrane permeability, and metabolic stability of drug candidates.
Materials Science: Bicyclo[1.1.1]pentane derivatives are used as molecular rods, rotors, and supramolecular linker units in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its distinct chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to target proteins, while the iodine atom can participate in halogen bonding, further stabilizing the compound-protein complex . The bicyclo[1.1.1]pentane core provides a rigid scaffold that maintains the spatial orientation of functional groups, facilitating precise interactions with biological targets .
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives:
1-(4-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: Lacks the fluorine atom, which may reduce its binding affinity and stability.
1-(4-Fluoro-3-methylphenyl)-3-chlorobicyclo[1.1.1]pentane: Substitution of iodine with chlorine can alter the compound’s reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-4-9(2-3-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDNIRQWNSBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC(C2)(C3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B2625797.png)
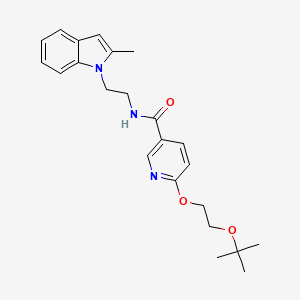
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2625800.png)
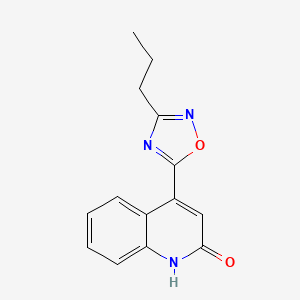
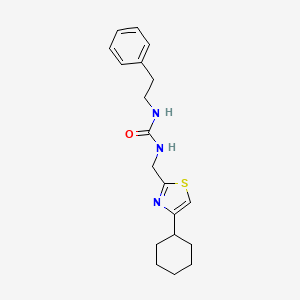
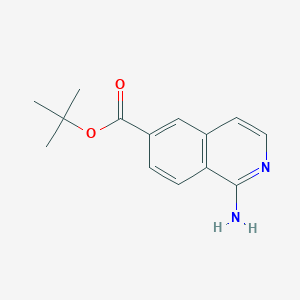
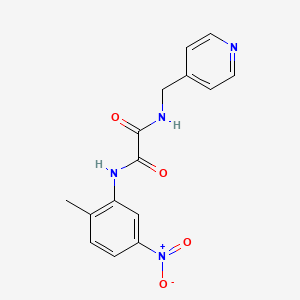
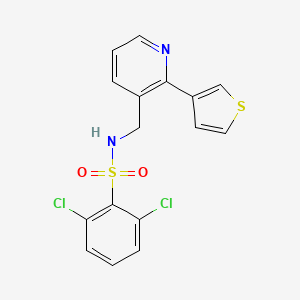
![1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2625811.png)
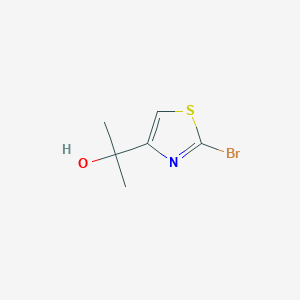

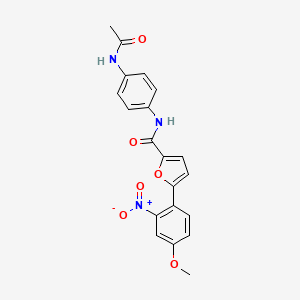
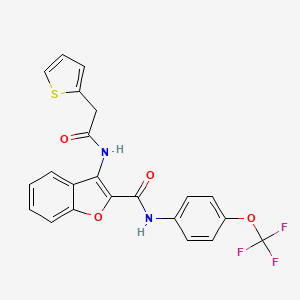
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)
